molecular formula C22H28N4O4S B1507592 tert-Butyl 4-((4-((5-vinylpyrimidin-2-yl)amino)phenyl)sulfonyl)piperidine-1-carboxylate CAS No. 937012-25-4

tert-Butyl 4-((4-((5-vinylpyrimidin-2-yl)amino)phenyl)sulfonyl)piperidine-1-carboxylate

Cat. No. B1507592
CAS RN: 937012-25-4
M. Wt: 444.5 g/mol
InChI Key: ATSGFLJIIZSNAA-UHFFFAOYSA-N
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Description

This compound is a 4-aryl piperidine . It’s used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Physical And Chemical Properties Analysis

The compound is a powder . Its molecular weight is 444.55 . Other physical and chemical properties are not provided in the search results.

Mechanism of Action

The compound is used in PROTAC development, where it acts as a linker between a ligand that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase . This allows the target protein to be ubiquitinated and subsequently degraded by the proteasome .

Future Directions

The compound’s use as a linker in PROTAC development suggests that it could play a role in the development of new therapeutics . By allowing for the targeted degradation of specific proteins, PROTACs have the potential to treat diseases that are difficult to address with traditional small-molecule drugs .

properties

IUPAC Name

tert-butyl 4-[4-[(5-ethenylpyrimidin-2-yl)amino]phenyl]sulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-5-16-14-23-20(24-15-16)25-17-6-8-18(9-7-17)31(28,29)19-10-12-26(13-11-19)21(27)30-22(2,3)4/h5-9,14-15,19H,1,10-13H2,2-4H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSGFLJIIZSNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)NC3=NC=C(C=N3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730540
Record name tert-Butyl 4-{4-[(5-ethenylpyrimidin-2-yl)amino]benzene-1-sulfonyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((4-((5-vinylpyrimidin-2-yl)amino)phenyl)sulfonyl)piperidine-1-carboxylate

CAS RN

937012-25-4
Record name tert-Butyl 4-{4-[(5-ethenylpyrimidin-2-yl)amino]benzene-1-sulfonyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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